1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
説明
特性
IUPAC Name |
(6E)-6-benzylidene-1-phenyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(24)18-17-12-11-15(13-14-7-3-1-4-8-14)19(17)22(21-18)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,23,24)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFIKCIOJNWNE-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,3-diketones with arylhydrazines to form pyrazole intermediates . These intermediates can then undergo further functionalization to introduce the phenyl and phenylmethylidene groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .
化学反応の分析
1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials with unique properties.
作用機序
The mechanism of action of 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Physicochemical Properties :
The carboxylic acid moiety enhances solubility and enables salt formation, critical for pharmaceutical applications .
Structural and Functional Group Variations
生物活性
1-Phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can be represented as follows:
This compound features a cyclopentapyrazole core with phenyl and phenylmethylidene substituents, which contribute to its biological activities.
Antibacterial Activity
Research has shown that pyrazole derivatives exhibit significant antibacterial properties. In a study evaluating various pyrazole compounds, certain derivatives demonstrated remarkable activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | E. coli | 32 µg/mL |
| 1-Phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | S. aureus | 16 µg/mL |
These results indicate that the compound could serve as a potential lead in developing new antibacterial agents .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound was tested in vivo using the carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 75 |
| 1-Phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | 65 |
The compound's anti-inflammatory action is attributed to its ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine levels .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 0.08 |
| A549 (lung cancer) | 0.15 |
The mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to the target compound:
- Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial efficacy against common pathogens. The results indicated that modifications in the phenyl group significantly enhanced antibacterial potency .
- Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory properties of pyrazole compounds revealed their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
- Anticancer Efficacy : A study highlighted the potential of pyrazole-based compounds in targeting specific cancer pathways. The findings suggested that these compounds could be developed into effective anticancer agents due to their selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic Question
- Antiproliferative assays : Use cancer cell lines (e.g., PC-3 prostate cancer) with MTT or SRB assays to measure IC₅₀ values. Autophagy induction can be confirmed via LC3-II Western blot .
- Kinase inhibition : Screen against mTOR/p70S6K pathways using ATP-competitive ELISA assays .
- Solubility/stability : Assess physicochemical properties via HPLC under varying pH and temperature conditions .
How can mechanistic contradictions in biological activity be resolved?
Advanced Question
- Dose-response studies : Identify biphasic effects (e.g., autophagy induction at low doses vs. cytotoxicity at high doses) .
- Orthogonal assays : Combine Western blot (mTOR inhibition) with flow cytometry (apoptosis) to validate dual mechanisms .
- Kinase profiling : Use broad-panel kinase assays to rule off-target effects (e.g., AMPK or PI3K cross-reactivity) .
What strategies optimize structure-activity relationships (SAR) for kinase inhibition?
Advanced Question
- Substituent variation : Modify phenylmethylidene groups to alter steric bulk and electron density. For example, electron-withdrawing substituents (e.g., -CF₃) enhance ATP-binding pocket affinity .
- Scaffold rigidification : Introduce fused rings (e.g., cyclopenta[c]pyrazole) to restrict conformational flexibility and improve selectivity .
- Computational docking : Use AutoDock Vina to predict binding poses with mTOR (PDB: 4JSX) and prioritize synthetic targets .
How are solubility and formulation challenges addressed in pharmacokinetic studies?
Advanced Question
- Salt formation : Synthesize sodium or ammonium salts to enhance aqueous solubility (e.g., 6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine derivatives) .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce plasma protein binding .
- Stability testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
What computational methods predict binding interactions with biological targets?
Advanced Question
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with mTOR) over 100 ns trajectories to assess binding free energy (ΔG) .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .
- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values to guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
